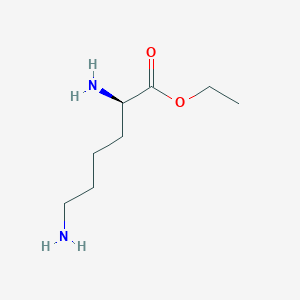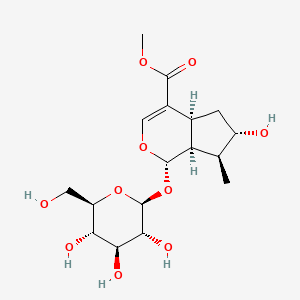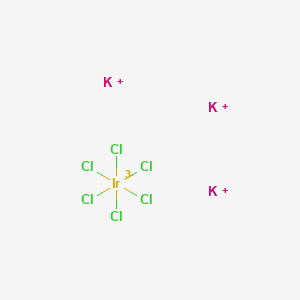
Ethyl (2R)-2,6-diaminohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R)-2,6-diaminohexanoate is an ester derivative of lysine, an essential amino acid This compound is characterized by its two amino groups located at the 2nd and 6th positions of the hexanoate chain, making it a diamino ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (2R)-2,6-diaminohexanoate can be synthesized through the esterification of lysine. The process typically involves the reaction of lysine with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:
Lysine+EthanolH2SO4Ethyl (2R)-2,6-diaminohexanoate+Water
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of immobilized enzymes as biocatalysts can also be explored to achieve selective esterification under milder conditions, reducing the need for harsh chemicals and high temperatures.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group into an alcohol, resulting in ethyl (2R)-2,6-diaminohexanol.
Substitution: The amino groups in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl (2R)-2,6-diaminohexanol.
Substitution: Formation of various substituted amino esters.
Aplicaciones Científicas De Investigación
Ethyl (2R)-2,6-diaminohexanoate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of amino acid metabolism and protein synthesis.
Industry: Utilized in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of ethyl (2R)-2,6-diaminohexanoate involves its interaction with various molecular targets, primarily through its amino groups. These interactions can include hydrogen bonding, ionic interactions, and covalent modifications. The compound can influence metabolic pathways by acting as a substrate or inhibitor for specific enzymes, thereby modulating biochemical processes.
Comparación Con Compuestos Similares
Lysine: The parent amino acid from which ethyl (2R)-2,6-diaminohexanoate is derived.
Ethyl (2S)-2,6-diaminohexanoate: The stereoisomer with the opposite configuration at the 2nd position.
Ethyl 2-aminohexanoate: A monoamino ester with only one amino group.
Uniqueness: this compound is unique due to its dual amino functionality, which imparts distinct chemical reactivity and biological activity compared to its monoamino and stereoisomeric counterparts. This dual functionality allows for more versatile applications in synthesis and research.
Propiedades
Fórmula molecular |
C8H18N2O2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
ethyl (2R)-2,6-diaminohexanoate |
InChI |
InChI=1S/C8H18N2O2/c1-2-12-8(11)7(10)5-3-4-6-9/h7H,2-6,9-10H2,1H3/t7-/m1/s1 |
Clave InChI |
CZEPJJXZASVXQF-SSDOTTSWSA-N |
SMILES isomérico |
CCOC(=O)[C@@H](CCCCN)N |
SMILES canónico |
CCOC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)







![4-Methoxy-2-[(2E)-1-methoxy-3-phenyl-2-propen-1-ylidene]-4-cyclopentene-1,3-dione; Lucidone, methyl-](/img/structure/B12435584.png)



![4-[2-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]ethyl]-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12435602.png)
